![molecular formula C15H13FO4 B6405489 2-(2,4-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% CAS No. 1261991-72-3](/img/structure/B6405489.png)
2-(2,4-Dimethoxyphenyl)-6-fluorobenzoic acid, 95%
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Overview
Description
2-(2,4-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% (2,4-DMF-6-FBA) is an organic compound, a derivative of benzoic acid, containing a fluorine atom and two methoxy groups. It is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other industrial chemicals. 2,4-DMF-6-FBA is also known as fluoro-2,4-dimethoxybenzoic acid (F-DMBA) and is used in a variety of scientific research applications.
Scientific Research Applications
2,4-DMF-6-FBA has a wide range of scientific research applications. It is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used in the synthesis of novel organic compounds, such as dyes and polymers. In addition, 2,4-DMF-6-FBA is used in the synthesis of fluorescent probes and in the study of enzyme-catalyzed reactions.
Mechanism of Action
2,4-DMF-6-FBA is an organic compound that acts as an intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other industrial chemicals. It acts as a reactant in the synthesis of novel organic compounds, such as dyes and polymers. It is also used in the synthesis of fluorescent probes and in the study of enzyme-catalyzed reactions.
Biochemical and Physiological Effects
2,4-DMF-6-FBA has no known direct biochemical or physiological effects on humans or animals. However, some of the compounds that are synthesized using 2,4-DMF-6-FBA may have biochemical and physiological effects. Therefore, it is important to consider the potential effects of any compounds synthesized using 2,4-DMF-6-FBA before using them in research or other applications.
Advantages and Limitations for Lab Experiments
The use of 2,4-DMF-6-FBA in lab experiments has several advantages. It is a relatively inexpensive compound that is readily available from chemical suppliers. It is also relatively stable and can be stored at room temperature. In addition, it is a versatile compound that can be used in a variety of laboratory reactions.
However, there are some limitations to the use of 2,4-DMF-6-FBA in lab experiments. It is a highly reactive compound and careful control of reaction conditions is necessary to ensure the desired product is obtained. In addition, it is a toxic compound and should be handled with care.
Future Directions
The use of 2,4-DMF-6-FBA in scientific research is likely to continue to increase as it is a versatile compound with a wide range of applications. Future research could focus on developing improved synthesis methods for 2,4-DMF-6-FBA and exploring new applications for the compound. In addition, further research could be conducted to investigate the potential biochemical and physiological effects of compounds synthesized using 2,4-DMF-6-FBA. Finally, further research could focus on developing new methods to improve the safety of the compound when it is used in lab experiments.
Synthesis Methods
2,4-DMF-6-FBA is synthesized through a two-step reaction. First, the reaction of 2,4-dimethoxybenzoic acid (DMBA) with sodium fluoride in aqueous solution produces 2,4-dimethoxyfluorobenzoic acid (DMFBA). This is followed by the reaction of DMFBA with anhydrous hydrogen fluoride to produce 2,4-DMF-6-FBA. The reaction requires careful control of reaction conditions, including temperature, reaction time, and the concentrations of the reactants, because of the highly reactive nature of the reactants.
properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-6-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-9-6-7-10(13(8-9)20-2)11-4-3-5-12(16)14(11)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOREBNKZZOIJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690800 |
Source
|
Record name | 3-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261991-72-3 |
Source
|
Record name | 3-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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